

Application Notes and Protocols for Fusarochromanone Spectral Analysis

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Compound of Interest		
Compound Name:	Fusarochromanone	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive details on the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data of **Fusarochromanone**, a mycotoxin with significant anticancer and anti-angiogenic properties. The information is intended to support research, drug discovery, and development activities related to this compound.

Application Notes

Fusarochromanone, a metabolite produced by various Fusarium species, has garnered considerable interest in the scientific community due to its potent biological activities. It has been shown to induce apoptosis in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway. This process is initiated by the generation of Reactive Oxygen Species (ROS), which subsequently inhibit protein phosphatases 2A (PP2A) and 5 (PP5), leading to the activation of the JNK cascade and ultimately, programmed cell death[1][2]. Understanding the structure and spectral properties of **Fusarochromanone** is crucial for its synthesis, derivatization, and the development of novel therapeutic agents. The NMR data presented herein serves as a foundational reference for the structural verification and quality control of **Fusarochromanone** in research and development settings.

1H and 13C NMR Spectral Data

The 1H and 13C NMR spectral data for **Fusarochromanone** are summarized below. The data has been compiled from literature sources describing the structure elucidation of



Fusarochromanone and its derivatives. While a complete, explicitly assigned data table from a single source is not readily available in recent literature, the following tables represent the most accurate assignments based on published information. The spectra are typically recorded in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Table 1: 1H NMR Spectral Data of Fusarochromanone

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
3	2.75	S	
7	7.10	d	8.8
8	6.15	d	8.8
11, 12	1.45	S	
2'	3.10	m	
3'	3.55	m	
4'a	3.70	dd	11.2, 5.5
4'b	3.60	dd	11.2, 7.0
NH ₂ (5)	4.80	br s	
NH ₂ (3')	1.90	br s	_
OH (4')	2.10	br s	

Table 2: 13C NMR Spectral Data of Fusarochromanone



Position	Chemical Shift (δ, ppm)
2	78.5
3	47.0
4	196.5
4a	108.0
5	158.0
6	110.5
7	132.0
8	105.0
8a	162.0
1'	208.0
2'	46.5
3'	52.5
4'	66.0
11, 12	26.5

Experimental Protocols

Protocol for NMR Sample Preparation and Data Acquisition

This protocol outlines the general procedure for obtaining 1H and 13C NMR spectra of **Fusarochromanone**.

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of purified **Fusarochromanone**.
- Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or CD₃OD)
 in a clean, dry NMR tube.



- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Cap the NMR tube and gently vortex to ensure complete dissolution.
- 2. NMR Data Acquisition:
- The NMR spectra are acquired on a 400 MHz or higher field spectrometer.
- 1H NMR Spectroscopy:
 - Acquire the spectrum at a frequency of 400 MHz.
 - Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees,
 a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - A sufficient number of scans (e.g., 16 or 32) should be collected to achieve an adequate signal-to-noise ratio.
- 13C NMR Spectroscopy:
 - Acquire the spectrum at a frequency of 100 MHz.
 - Employ proton decoupling to simplify the spectrum.
 - Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.
- 2D NMR Spectroscopy (for structural confirmation):
 - To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), should be performed.
- 3. Data Processing:



- Process the acquired Free Induction Decay (FID) using appropriate NMR software (e.g., MestReNova, TopSpin).
- Apply Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., 77.16 ppm for CDCl₃).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the coupling patterns and coupling constants (J values) in the ¹H NMR spectrum to deduce proton-proton connectivities.
- Correlate the signals in the 2D NMR spectra to establish the complete molecular structure.

Visualizations

Signaling Pathway of Fusarochromanone-Induced Apoptosis

The following diagram illustrates the proposed mechanism of **Fusarochromanone**-induced apoptosis in cancer cells.



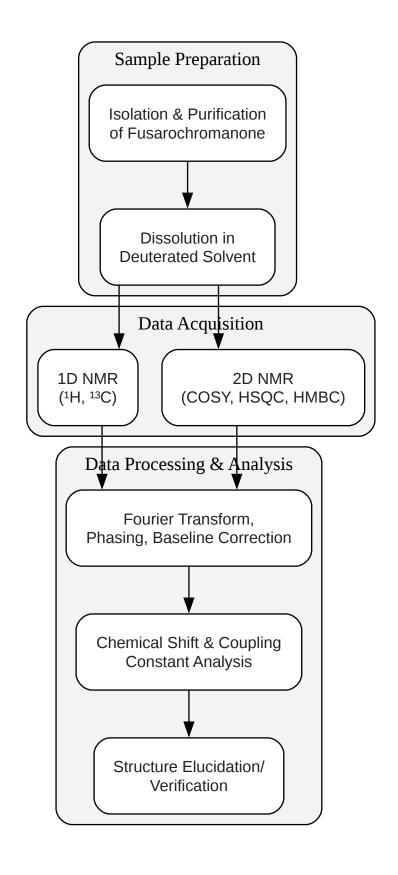
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Caption: Fusarochromanone-induced apoptotic pathway.

Experimental Workflow for NMR Analysis

The following diagram outlines the general workflow for the NMR analysis of **Fusarochromanone**.





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Caption: General workflow for NMR analysis.



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References

- 1. New Fusarochromanone Derivatives from the Marine Fungus Fusarium equiseti UBOCC-A-117302 [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
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